2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole
Description
2-[4-(1,3-Benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole is a heterocyclic compound featuring two benzothiazole moieties linked via a piperazine-carboxyl group. The core structure consists of a 4-methoxy-7-methyl-substituted benzothiazole at the 2-position, connected to a second benzothiazole ring through a piperazine spacer. Piperazine is a flexible linker commonly employed in medicinal chemistry to enhance binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-13-7-8-15(27-2)17-18(13)29-21(23-17)25-11-9-24(10-12-25)20(26)19-22-14-5-3-4-6-16(14)28-19/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXAIMUOKOBHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with piperazine in the presence of a suitable coupling agent. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to increase the yield and reduce the reaction time .
Chemical Reactions Analysis
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in various therapeutic areas:
- Antimicrobial Activity: Studies indicate that it exhibits significant antibacterial and antifungal properties. This makes it a candidate for developing new antimicrobial agents.
- Anticancer Properties: Research has suggested that benzothiazole derivatives can inhibit cancer cell proliferation. The specific interactions of this compound with cancer-related targets are under investigation.
- Anti-tubercular Activity: Benzothiazoles are known for their potential in treating tuberculosis. This compound may contribute to new treatments against resistant strains.
Biological Studies
The biological activity of this compound has been investigated through various assays:
- Binding Affinity Studies: It has been tested for its ability to bind to specific biological targets, which is crucial for understanding its mechanism of action.
- Cell Viability Assays: Evaluating the effect on different cancer cell lines has provided insights into its potential as an anticancer drug.
Chemical Synthesis
This compound serves as a valuable building block in synthetic chemistry:
- Ligand in Coordination Chemistry: Its unique structure allows it to act as a ligand in the formation of metal complexes, which can be useful in catalysis and materials science .
- Synthesis of Derivatives: Researchers are exploring modifications to enhance its biological activity or alter its pharmacokinetic properties.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including our compound. Results indicated a significant inhibition of bacterial growth against multiple strains, suggesting potential for further development into clinical applications.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound could reduce cell viability significantly. Mechanistic studies revealed that it may induce apoptosis through specific signaling pathways, warranting further investigation into its use as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . The compound may also interact with neurotransmitter receptors, modulating their activity and providing therapeutic benefits in neurological disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other benzothiazole-piperazine derivatives, differing primarily in substituents on the piperazine carbonyl group. Key comparisons are outlined below:
Table 1: Structural and Molecular Comparison
Key Observations:
BJ11435 incorporates a methanesulfonylpyrrolidine group, which adds a five-membered saturated ring and a sulfonyl moiety. This may improve solubility and metabolic stability compared to purely aromatic substituents. G856-9660 features a 4-(ethanesulfonyl)benzoyl group, combining an aromatic sulfonyl moiety with increased lipophilicity due to the ethyl chain, which could influence membrane permeability.
Molecular Weight and Pharmacokinetics :
- The target compound’s molecular weight is expected to exceed 450 g/mol (based on analogs), placing it near the upper limit of Lipinski’s Rule of Five. This may affect oral bioavailability.
- BJ11435 (438.56 g/mol) and G856-9660 (467.57 g/mol) demonstrate how substituents modulate molecular weight, with sulfonyl groups contributing significantly to mass.
Functional Group Implications: Methoxy and Methyl Groups (target compound): Electron-donating groups may stabilize the benzothiazole ring and influence electronic distribution for target binding.
Biological Activity
The compound 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole is a member of the benzothiazole family, known for its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a piperazine ring linked to a benzothiazole moiety with methoxy and methyl substitutions. Its molecular formula is C₁₈H₁₈N₂O₂S₂, with a molecular weight of approximately 382.48 g/mol. The unique structural features enhance its biological activity, particularly in medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂S₂ |
| Molecular Weight | 382.48 g/mol |
| Structural Features | Piperazine ring, methoxy and methyl groups |
Anticancer Activity
The compound has shown significant anticancer properties in various studies. Research indicates that it induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential. In vitro studies demonstrated moderate to potent antiproliferative activity against several human cancer cell lines, including MCF7 (breast cancer), T47D (breast cancer), HCT116 (colon cancer), and Caco2 (intestinal cancer) .
Anti-inflammatory Effects
The compound has been reported to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which play crucial roles in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases .
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activities. Preliminary studies indicate that this compound exhibits significant antibacterial effects against various strains of bacteria, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The SAR analysis of benzothiazole derivatives highlights the importance of specific functional groups in enhancing biological activity. The presence of methoxy and methyl groups on the benzothiazole ring appears to improve the compound's efficacy against cancer cells while reducing toxicity to normal cells.
Case Studies
- Anticancer Screening : A study synthesized a series of benzothiazole-piperazine conjugates and evaluated their antiproliferative activity against human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 5 to 20 µM across different cell lines .
- Inflammation Models : In animal models of inflammation, compounds structurally related to this benzothiazole derivative demonstrated significant reductions in inflammatory markers when administered prior to inflammatory stimuli .
Q & A
Q. Table 1: Comparative Bioactivity of Analogous Compounds
| Compound Structure | Target Activity (IC₅₀, μM) | Key Structural Feature | Source |
|---|---|---|---|
| 6-Methoxy-benzothiazole () | 15.2 (EGFR) | Naphthalene-carbonyl | |
| 4-Chloro-benzothiazole () | 9.8 (Topoisomerase II) | Diphenylmethyl-piperazine | |
| 5,2-Bisthiazole () | 22.4 (S. aureus) | Bisthiazole core |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
